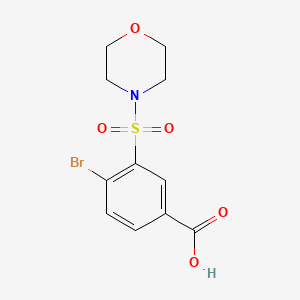

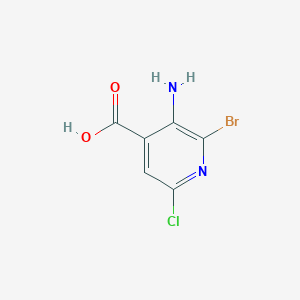

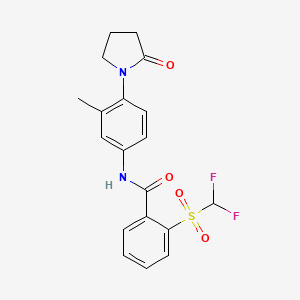

methyl 5-iodo-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-iodo-1H-indole-3-carboxylate is an indolyl carboxylic acid . It’s a reactant used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .

Synthesis Analysis

The synthesis of this compound involves the esterification of indole-5-carboxylic acid . A mixture of methyl 1H-indole-3-carboxylate, potassium carbonate, N, N-dimethylformamide (DMF), and dimethyl carbonate was stirred and refluxed at 130 °C for 6.5 h .Molecular Structure Analysis

The molecular weight of this compound is 301.08 . The InChI code is 1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 .Chemical Reactions Analysis

This compound can be used as a reactant in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

Methyl 5-iodo-1H-indole-3-carboxylate serves as a key intermediate in the synthesis of various compounds. For instance, Mayes et al. (2010) describe its use in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, showcasing its relevance in the development of HIV treatment options (Mayes et al., 2010). Similarly, Parsons et al. (2011) demonstrate its use in the synthesis of dibromoindole derivatives, which are valuable in creating natural and non-natural indole compounds, including some with potential medicinal properties (Parsons et al., 2011).

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of methyl indole derivatives have been a subject of study. Srivastava et al. (2017) explored the electronic structure, hydrogen bonding, and solvent effects on methyl 1H-indol-5-carboxylate, which provides insights into the behavior of similar methyl indole compounds (Srivastava et al., 2017).

Chemical Reactions and Derivatives

Research has been conducted on the reactions and derivatives of methyl indole carboxylates. Shestakov et al. (2009) investigated the formation of pyrimido[5,4-b]indole derivatives from reactions involving methyl 3-amino-1H-indole-2-carboxylates (Shestakov et al., 2009). Almutairi et al. (2017) examined the spectroscopic properties of methyl 5-methoxy-1H-indole-2-carboxylate, a precursor to biologically active molecules, which provides valuable information for the development of new pharmaceuticals (Almutairi et al., 2017).

Novel Synthesis Methods

Research on novel synthesis methods of methyl indole derivatives is also prominent. Akbari and Faryabi (2023) reported an efficient synthesis method for 1-methyl-1H-indole-3-carboxylates, highlighting advancements in the synthesis techniques of such compounds (Akbari & Faryabi, 2023).

Mécanisme D'action

Target of Action

Indole derivatives, such as methyl 5-iodo-1H-indole-3-carboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are known to interact with multiple receptors . .

Mode of Action

The mode of action of indole derivatives involves their interaction with these targets, leading to various biological changes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to diverse downstream effects

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Indole derivatives are known to have various biologically vital properties . .

Safety and Hazards

The compound is labeled with the hazard symbol XI, indicating that it is irritating to eyes, respiratory system, and skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

methyl 5-iodo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUSKHAFKQXDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

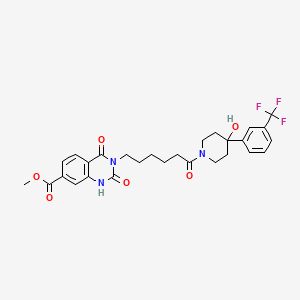

![Ethyl 2-(2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2742114.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2742124.png)

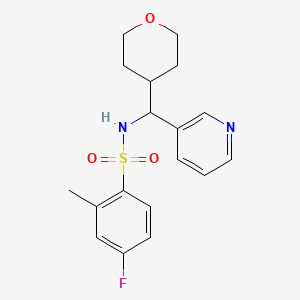

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)

![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)

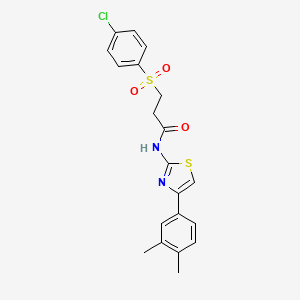

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)